molecular formula C4H2BrClN2 B039030 2-Bromo-5-chloropyrimidine CAS No. 124405-67-0

2-Bromo-5-chloropyrimidine

Cat. No.: B039030
CAS No.: 124405-67-0
M. Wt: 193.43 g/mol
InChI Key: QZOXTQMVQQUSCA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyrimidine is an organic compound with the molecular formula C4H2BrClN2. It is a halogenated pyrimidine derivative, characterized by the presence of both bromine and chlorine atoms on the pyrimidine ring. This compound is typically a colorless to slightly yellow crystalline solid and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

2-Bromo-5-chloropyrimidine is a halogenated pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA, and thus, they play a crucial role in cell division and growth .

Mode of Action

The mode of action of this compound involves its interaction with nucleophilic reagents . Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom in the structure can undergo nucleophilic substitution reactions . Common nucleophiles include alcohol and amine compounds . In the presence of these nucleophiles, the oxygen or nitrogen atom in the nucleophile attacks the chlorine atom in this compound, forming an intermediate, which then undergoes cleavage and rearrangement reactions . Additionally, the bromine atom on the pyrimidine ring can undergo various coupling reactions under the action of transition metals .

Pharmacokinetics

Based on its chemical structure, it is likely to be soluble in common organic solvents such as dichloromethane and chloroform , which may influence its absorption and distribution in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger its reactivity . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and light exposure. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-5-chloropyrimidine involves the reaction of 2-hydroxypyrimidine with hydrobromic acid under the catalysis of hydrogen peroxide. The intermediate product is then reacted with phosphorus oxychloride in the presence of an organic amine such as triethylamine. This method is efficient and optimizes the utilization of bromine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-chloropyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity compared to other halogenated pyrimidines. This makes it particularly useful in selective synthesis processes and in the development of specialized chemical products .

Properties

IUPAC Name

2-bromo-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOXTQMVQQUSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623649
Record name 2-Bromo-5-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124405-67-0
Record name 2-Bromo-5-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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